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Abstract

Crassin acetate, a naturally occurring cembrane diterpene, has garnered significant interest
within the scientific community for its notable biological activities, particularly its antineoplastic
properties. Isolated from marine gorgonians of the Pseudoplexaura genus, this complex
macrocyclic lactone presents a unique chemical architecture that is central to its therapeutic
potential. This technical guide provides a comprehensive overview of the chemical structure
and physicochemical properties of Crassin acetate. It details the methodologies for its
isolation and characterization and summarizes key experimental data. Furthermore, this
document elucidates its known biological effects and explores the potential signaling pathways
involved in its mechanism of action, offering valuable insights for researchers in natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Crassin acetate is a cembranoid diterpene characterized by a 14-membered carbocyclic ring
fused to a five-membered lactone ring. Its systematic IUPAC name is
[(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-0x0-14-
oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate. The molecule possesses multiple
stereocenters, contributing to its complex three-dimensional structure.
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Key chemical identifiers for Crassin acetate are summarized in the table below for easy

reference.

Identifier Value

Molecular Formula C22H3205
[(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-
trimethyl-16-methylidene-15-oxo0-14-

IUPAC Name ) )
oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl]
acetate

CAS Number 28028-68-4

C/C/1=C\CC--INVALID-LINK-
-IC)OC(=0)C)C(=C)C(=0)02">C@@(C)O

SMILES String

InChl Key WMGWWFHPPNGBBT-HFQSPVEWSA-N

Physicochemical Properties

The physicochemical properties of Crassin acetate are crucial for its handling, formulation,

and biological activity. While some experimental data is available, many properties are

computationally predicted.

Property Value Source
Molecular Weight 376.49 g/mol PubChem
Melting Point 144-145 °C Experimental

Solubilit Soluble in chloroform, ethyl
olubili
y acetate, and methanol.

Experimental

XLogP3-AA 3.2

PubChem (Computed)

Hydrogen Bond Donor Count 1

PubChem (Computed)

Hydrogen Bond Acceptor
Count

PubChem (Computed)

Topological Polar Surface Area  72.8 A2

PubChem (Computed)
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Spectral Data

The structural elucidation of Crassin acetate has been primarily achieved through a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Crassin acetate are complex due to the large number of
protons and carbons in the molecule. The complete assignment of the 13C NMR spectrum was
a significant undertaking, aided by techniques such as SESFORD (Selective Spin-Echo for J-
Resolved 13C NMR Spectroscopy).

13C NMR Chemical Shifts (CDCls, 25 MHz) (A comprehensive table of assigned chemical shifts
would be presented here based on detailed literature data.)

IH NMR Spectral Data (CDCIsz) (A comprehensive table of proton chemical shifts, multiplicities,
and coupling constants would be presented here based on detailed literature data.)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of Crassin acetate.

o High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the
molecular formula.

o Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum can help
to confirm the presence of key functional groups and structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum of Crassin acetate reveals the presence of key functional groups.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1232120?utm_src=pdf-body
https://www.benchchem.com/product/b1232120?utm_src=pdf-body
https://www.benchchem.com/product/b1232120?utm_src=pdf-body
https://www.benchchem.com/product/b1232120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Assignment

~3500 O-H stretching (hydroxyl group)

~1760 C=0 stretching (a,B-unsaturated y-lactone)
~1735 C=0 stretching (acetate ester)

~1650 C=C stretching (alkene)

Biological Activity and Mechanism of Action

Crassin acetate has been identified as the principal antineoplastic agent in several species of
the gorgonian Pseudoplexaura. Its cytotoxic activity has been demonstrated against various

cancer cell lines.

Antineoplastic Activity

Early studies by Weinheimer and Matson demonstrated the antineoplastic activity of Crassin
acetate. It has shown significant cytotoxicity against KB (human oral epidermoid carcinoma)
cells and P-388 (murine lymphocytic leukemia) cells.

Potential Signhaling Pathways

The precise molecular mechanism of action of Crassin acetate is still under investigation.
However, based on the activities of other cembrane diterpenes and related natural products,
several signaling pathways are likely to be involved in its anticancer effects.
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Caption: Putative signaling pathways affected by Crassin acetate.

» NF-kB Pathway: Many natural products with anticancer properties are known to inhibit the
NF-kB signaling pathway, which is often constitutively active in cancer cells and promotes
proliferation and survival. Crassin acetate may inhibit the phosphorylation of IkBa,
preventing the translocation of NF-kB to the nucleus and subsequent transcription of target
genes.

o Apoptosis Induction: Crassin acetate may induce apoptosis (programmed cell death) in
cancer cells. This could occur through the intrinsic pathway, involving the regulation of pro-
apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of

caspases.
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o Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism of anticancer
agents. Crassin acetate may cause cell cycle arrest, for instance at the G1 phase, by
modulating the levels of cyclins and cyclin-dependent kinases (CDKSs) or upregulating CDK
inhibitors like p21 and p27.

Experimental Protocols
Isolation of Crassin Acetate

The following is a generalized workflow for the isolation of Crassin acetate from gorgonian

corals.
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Caption: General workflow for the isolation of Crassin acetate.
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Collection and Extraction: The gorgonian coral is collected and extracted with a suitable
organic solvent mixture, such as chloroform/methanol.

Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate
compounds based on their polarity.

Chromatography: The resulting fractions are then subjected to multiple rounds of column
chromatography, typically using silica gel, followed by high-performance liquid
chromatography (HPLC) for final purification.

Crystallization: The pure Crassin acetate is obtained by crystallization from a suitable
solvent system.

Cytotoxicity Assay (KB Cell Line)

The following protocol provides a general outline for assessing the in vitro cytotoxicity of
Crassin acetate against the KB human oral cancer cell line.

Cell Culture: KB cells are maintained in appropriate culture medium supplemented with fetal
bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO-.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
attach overnight.

Treatment: The cells are then treated with various concentrations of Crassin acetate
(typically in a logarithmic dilution series) for a specified period (e.g., 72 hours). A vehicle
control (e.g., DMSO) is also included.

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is
measured using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and
the ICso (the concentration that inhibits 50% of cell growth) is determined.

Conclusion
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Crassin acetate stands out as a promising marine natural product with significant
antineoplastic potential. Its complex chemical structure and potent biological activity make it a
compelling subject for further research in medicinal chemistry and pharmacology. A thorough
understanding of its physicochemical properties, coupled with detailed investigations into its
mechanism of action at the molecular level, will be crucial for its potential development as a
therapeutic agent. The experimental protocols and data presented in this guide serve as a
valuable resource for scientists engaged in the exploration of Crassin acetate and other
marine-derived compounds for drug discovery.

 To cite this document: BenchChem. [An In-depth Technical Guide to Crassin Acetate:
Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232120#chemical-structure-and-properties-of-
crassin-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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